tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry. This compound features both imidazopyrazine and carboxylate functional groups, which contribute to its reactivity and biological properties.
The compound is cataloged under the Chemical Abstracts Service number 91476-80-1 and is available through various chemical suppliers, including Ambeed and Sigma-Aldrich. It has been referenced in numerous patents and scientific literature, indicating its relevance in research and development within pharmaceutical contexts .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as a thiazole derivative due to the presence of a sulfanyl group, which enhances its potential biological activity.
The synthesis of tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purification .
The molecular formula for tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is . The structure includes:
Key structural data includes:
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can participate in various chemical reactions:
Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Reaction yields are optimized through variations in solvent systems and temperature control .
The mechanism of action for tert-butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is not fully elucidated but may involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics in biological systems.
The compound exhibits several notable physical properties:
Key chemical properties include:
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has potential applications in:
Research continues into optimizing its synthesis and evaluating its efficacy in various biological assays.
The systematic name tert-butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate follows IUPAC conventions where the parent heterocycle is identified as imidazo[1,5-a]pyrazine. The "tetrahydro" designation indicates partial saturation at positions 5,6,8, and 8a, reducing aromaticity while introducing sp³-hybridized centers that enhance three-dimensionality. The numbering system assigns position #3 to the sulfanyl (-SH) substituent, a nucleophilic handle for further derivatization, while position #7 carries the tert-butyloxycarbonyl (Boc) protecting group—a standard moiety for amine protection in peptide and heterocyclic chemistry [5] [8].
Table 1: Core Ring System Nomenclature Breakdown
Component | Description | Significance |
---|---|---|
Imidazo[1,5-a]pyrazine | Bicyclic system: imidazole fused with pyrazine at [1,5-a] bond | Provides electron-rich environment for target binding |
5,6,8,8a-Tetrahydro | Saturation at specified positions | Enhances three-dimensionality and conformational flexibility |
3-Sulfanyl | Thiol group at position 3 | Enables nucleophilic reactions & metal coordination |
7(1H)-carboxylate | tert-Butyl ester protecting group on nitrogen at position 7 | Protects secondary amine during synthesis; facilitates deprotection |
The stereochemistry at C8a creates a chiral center influencing the molecule's spatial orientation, with the Boc group adopting a pseudo-equatorial position in the preferred conformation. This derivative exhibits significant structural advantages:
Table 2: Functionalization Strategies for Imidazo[1,5-a]pyrazine Core
Position | Derivative Example | Reactivity/Utility | Source Compound |
---|---|---|---|
C3 | Bromo (tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) | Electrophilic substitution; precursor for C-C coupling | PubChem CID 70700366 [1] |
C3 | Formyl (tert-butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) | Aldehyde: reductive amination, condensation reactions | Sigma-Aldrich PH017670 [2] |
N7 | Boc-protected (tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate) | Amine protection/deprotection; directs regiochemistry | ChemShuttle (CAS 345311-03-7) [5] [8] |
The medicinal exploration of imidazo[1,5-a]pyrazines began in earnest with the synthesis of simple Boc-protected derivatives like tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7), which served as key intermediates for pharmaceutical building blocks. Early research (2000s) focused on establishing reliable synthetic routes, with the Boc group proving essential for nitrogen protection during ring formation and functionalization. These efforts enabled the production of gram-scale quantities with >95% purity, facilitating broader SAR exploration across therapeutic areas [5] [8].
Significant structural diversification occurred through halogenation at C3, exemplified by tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (PubChem CID: 70700366). This bromo derivative became a pivotal intermediate for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkenyl groups that dramatically expanded the scaffold's drug-like properties. The C3 position emerged as the primary vector for modulating target affinity—particularly for kinases—while the Boc group maintained nitrogen protection during these transformations [1] [6].
The scaffold's therapeutic relevance became evident with the discovery of imidazo[1,5-a]pyrazine-based cannabinoid receptor agonists described in patent US7517874B2. Researchers utilized advanced derivatives like tert-butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (Aldrich PH017670) to introduce pharmacophoric elements through reductive amination or condensation reactions. This aldehyde functionality enabled the synthesis of novel compounds exhibiting sub-micromolar binding to CB1/CB2 receptors, demonstrating analgesic efficacy in vivo models—validating the scaffold's potential for CNS-targeted therapeutics [2] [6].
Table 3: Evolution of Key Imidazo[1,5-a]pyrazine Derivatives
Generation | Representative Compound | Structural Advancement | Therapeutic Application |
---|---|---|---|
1st (2000-2010) | tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | Core Boc-protected scaffold | Intermediate for API synthesis |
2nd (2010-2018) | tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | Halogenation for cross-coupling | Kinase inhibitor precursors |
3rd (2018-present) | tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | Aldehyde functionality for condensation | Cannabinoid receptor agonists (US7517874B2) |
Recent innovations exploit the scaffold's capacity for ring saturation, as seen in tert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate. This partially saturated variant improves solubility and membrane permeability while reducing metabolic clearance—properties critical for oral bioavailability. The integration of sulfur via 3-sulfanyl derivatives represents the latest evolution, leveraging thiol-specific chemistry for covalent inhibition strategies and metalloenzyme targeting. This progression demonstrates how strategic functionalization has transformed a simple heterocycle into a versatile pharmacophore with applications across oncology, neurology, and infectious disease [3] [4] [7].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1